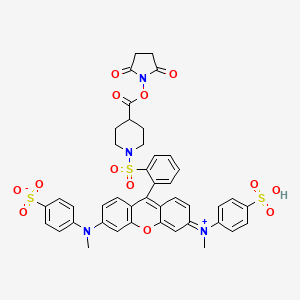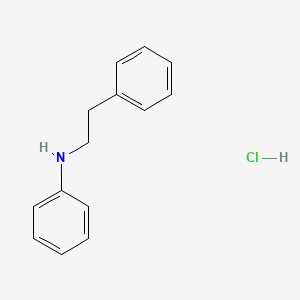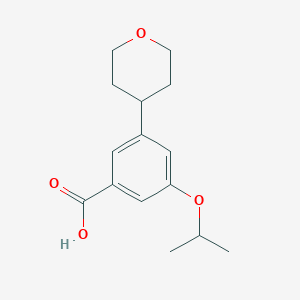
3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with an isopropoxy group and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative, which undergoes substitution reactions to introduce the isopropoxy and tetrahydro-2H-pyran-4-yl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The isopropoxy and tetrahydro-2H-pyran-4-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isopropoxy)benzoic acid
- 5-(Tetrahydro-2H-pyran-4-yl)benzoic acid
- 3-Isopropoxybenzoic acid
Uniqueness
3-Isopropoxy-5-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the isopropoxy and tetrahydro-2H-pyran-4-yl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C15H20O4/c1-10(2)19-14-8-12(7-13(9-14)15(16)17)11-3-5-18-6-4-11/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
YZMLJEZBLMCUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B13726219.png)
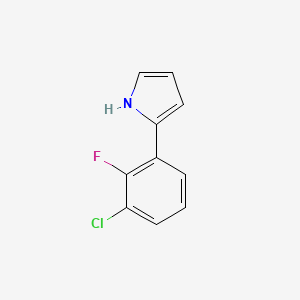


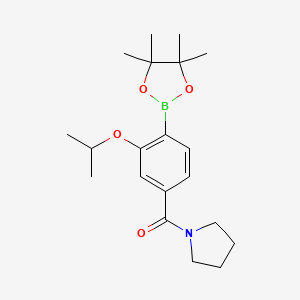
![[4-[(3-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726273.png)
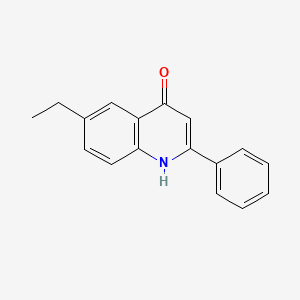
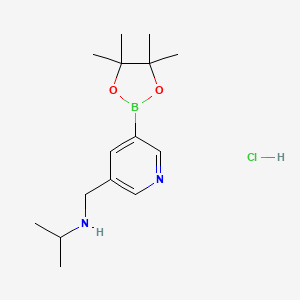
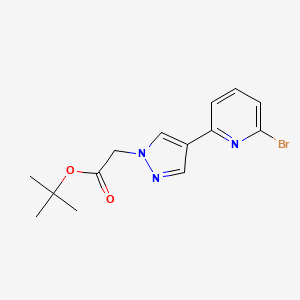
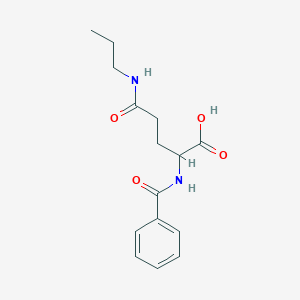
![5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one](/img/structure/B13726308.png)

